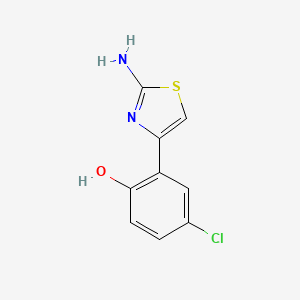

2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol

Description

Introduction and Research Context

Historical Development in Thiazole Research

Thiazole derivatives have been integral to pharmaceutical innovation since the early 20th century. The discovery of thiamine (vitamin B1) in 1926 marked the first recognition of thiazole’s biological importance, as its thiazole ring is critical for enzymatic activity. By the 1950s, synthetic thiazoles gained prominence with the development of sulfathiazole, an antibacterial agent that underscored the moiety’s capacity for target-specific interactions.

The 21st century saw accelerated exploration of thiazole hybrids, driven by advances in combinatorial chemistry and structural biology. For example, the FDA approval of dasatinib in 2006—a thiazole-containing tyrosine kinase inhibitor for leukemia—validated thiazoles as privileged structures in oncology. These milestones laid the groundwork for derivatives like 2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol, which combines a bioisosteric thiazole core with halogenated aromatic groups to enhance binding affinity and metabolic stability.

Significance in Medicinal Chemistry Research

The structural features of this compound align with key medicinal chemistry principles:

- Bioisosteric Replacement : The thiazole ring serves as a non-classical bioisostere for pyridine or benzene rings, improving solubility while maintaining planar geometry for π-π stacking interactions.

- Halogen Bonding : The 4-chlorophenol group enhances interactions with hydrophobic pockets in target proteins, as seen in kinase inhibitors like imatinib.

- Hydrogen Bond Donors : The amino group at position 2 enables hydrogen bonding with catalytic residues in enzymes such as VEGFR-2, a target in antiangiogenic therapies.

Recent studies highlight its role in inhibiting sphingosine kinase (SphK), a promising target in cancer and inflammatory diseases. Analogous compounds, such as SKI-II (a structurally related thiazole), exhibit SphK inhibition with IC50 values below 1 µM.

Current Research Landscape

Contemporary research on this compound focuses on three domains:

Kinase Inhibition

The compound’s ability to disrupt ATP-binding pockets has been explored in kinase targets:

Antimicrobial Applications

Derivatives bearing the 4-chlorophenol group show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL). The chlorophenol moiety disrupts microbial membrane integrity, while the thiazole ring interferes with nucleic acid synthesis.

Anticancer Screening

In vitro assays against MCF-7 breast cancer cells revealed antiproliferative effects (IC50: 5.73 µM), attributed to ROS generation and caspase-3 activation.

Challenges in Thiazole-Based Compound Development

Despite its promise, optimizing this compound faces hurdles:

- Synthetic Complexity : Multi-step synthesis involving hazardous reagents (e.g., POCl3) complicates scalability.

- Solubility Limitations : The hydrophobic chlorophenol group reduces aqueous solubility, necessitating formulation aids like cyclodextrins.

- Off-Target Effects : Thiazoles may inhibit cytochrome P450 enzymes, risking drug-drug interactions.

- Resistance Mechanisms : Overexpression of efflux pumps in cancer cells diminishes intracellular concentrations.

Strategies to address these include introducing polar substituents (e.g., sulfonate groups) and prodrug approaches to enhance bioavailability.

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-4-chlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOOPKWUGRNKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an amino group and a chlorophenol moiety. This structural configuration is crucial for its biological activity, as modifications in the thiazole or phenolic portions can significantly influence its pharmacological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds containing thiazole rings have demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications in the substituents on the thiazole ring can enhance antiproliferative activity against human breast cancer cell lines such as MCF-7 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| 4-Chloro-2-(5-(3,4,5-trimethoxyphenyl)thiazole) | MCF-7 (Breast) | 8.107 | Caspase activation |

Antioxidant Activity

The antioxidant potential of thiazole derivatives is another area of interest. Compounds like this compound can scavenge free radicals and reduce oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that thiazole derivatives can trigger apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death .

- Antioxidant Defense : By enhancing the body’s antioxidant capacity, these compounds help mitigate oxidative damage to cells.

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Study on Lung Cancer : A derivative similar to this compound was tested against A549 lung carcinoma cells and exhibited significant cytotoxicity with an IC50 value indicating effective dose-response relationships .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol exhibits significant anticancer properties. For instance:

- Case Study : In vitro tests showed that this compound inhibited cell proliferation in various cancer cell lines, including SNB-19 and NCI-H460, with promising growth inhibition percentages (PGI) at concentrations as low as 10 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

- Data Table: Antimicrobial Activity

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 75 |

These results indicate that the compound possesses moderate to strong antimicrobial effects, making it a candidate for further development as an antimicrobial agent.

Dye Intermediate

This compound is utilized as an intermediate in dye manufacturing. It plays a crucial role in producing dyes for textiles and other materials.

- Production Volume : The compound is produced in significant quantities globally, with estimates ranging from 1 to 1000 tonnes annually across various regions .

Hair Dyes

This compound has been incorporated into oxidative hair dyes due to its ability to provide color stability and performance.

- Safety Assessment : The United States Cosmetics Ingredients Review Expert Panel has deemed it safe for use in oxidative hair dyes but noted insufficient data for nonoxidative formulations .

Toxicological Studies

Toxicological assessments have revealed potential risks associated with exposure to this compound.

- Findings : Long-term studies on Fischer 344 rats indicated an increase in the incidence of squamous cell papillomas and carcinomas in the forestomach following high-dose exposure . These findings underscore the importance of evaluating safety profiles when considering applications in consumer products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(2-Amino-1,3-thiazol-4-yl)-4-methylphenol (CAS 103037-98-5)

- Structural Difference: Replaces the 4-chloro group with a methyl group on the phenol ring.

- Impact : The methyl group, being electron-donating, increases lipophilicity but reduces hydrogen-bonding capacity compared to the chloro substituent. This may enhance membrane permeability but reduce interactions with polar enzyme active sites .

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol hydrochloride (CAS 472979-20-7)

- Structural Difference: Features two hydroxyl groups (1,3-diol) on the benzene ring instead of a single 4-chlorophenol.

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

- Structural Difference: Substitutes the hydroxyl group with a dimethylamino-benzylidene Schiff base.

- The crystal structure shows a 19.0° angle between aromatic planes, influencing molecular packing and solubility .

Fluorophenyl Analogues (e.g., Compounds 4 and 5 in )

- Structural Difference : Replaces chlorine with fluorine on the phenyl ring.

Physicochemical Properties

- Key Trends: Chlorine and hydroxyl groups reduce solubility in non-polar solvents but enhance polar interactions. Methyl and dimethylamino groups improve lipophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between thiazole precursors and halogenated phenolic derivatives. For example, hydrazine hydrate in methanol under reflux can facilitate the formation of thiazole intermediates, as demonstrated in the synthesis of related benzamide derivatives . Optimizing stoichiometry (e.g., equimolar ratios of nucleophiles and electrophiles) and using activating agents like LiH in DMF can enhance coupling efficiency . Purity can be improved via recrystallization or column chromatography, monitored by TLC.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, thiazole carbons at ~150–160 ppm) . IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3346 cm, C=O at ~1679 cm) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement and ORTEP-III for visualization ) resolves bond lengths, angles, and hydrogen-bonding networks. Validate structures using tools like PLATON to check for geometric anomalies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity of chlorophenol derivatives. Refer to Safety Data Sheets (SDS) for guidelines on storage (e.g., inert atmosphere, –20°C) and disposal. Toxicity assessments of structurally similar compounds suggest avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed to predict its stability and solubility?

- Methodological Answer : Graph-set analysis (via Mercury or PLATON) identifies common hydrogen-bond motifs (e.g., rings) . Crystal packing diagrams (generated with OLEX2 or SHELXTL ) reveal π-π stacking or van der Waals interactions. Solubility can be inferred from lattice energy calculations (using software like CRYSTAL17) and correlated with experimental solubility in polar aprotic solvents .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

- Methodological Answer :

- Validation : Cross-check NMR chemical shifts with DFT-predicted values (Gaussian09 or ORCA) . For crystallographic discrepancies, re-examine data collection parameters (e.g., resolution, ) and refine models with anisotropic displacement parameters .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to assess conformational flexibility impacting spectral vs. solid-state data .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogenation, alkylation) at the phenolic or thiazole rings to modulate electronic effects .

- Activity Testing : Use enzyme inhibition assays (e.g., tyrosinase inhibition ) or antimicrobial screens. Correlate activity with steric/electronic parameters (Hammett constants, log) using multivariate regression analysis .

- Crystallographic SAR : Compare binding modes of derivatives (via molecular docking) with target proteins, validated by X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.